3-Nitropyridine-2-thiol

Catalog No.
S711407
CAS No.
38240-29-8
M.F
C5H4N2O2S
M. Wt
156.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Nitropyridine-2-thiol

CAS Number

38240-29-8

Product Name

3-Nitropyridine-2-thiol

IUPAC Name

3-nitro-1H-pyridine-2-thione

Molecular Formula

C5H4N2O2S

Molecular Weight

156.16 g/mol

InChI

InChI=1S/C5H4N2O2S/c8-7(9)4-2-1-3-6-5(4)10/h1-3H,(H,6,10)

InChI Key

LKNPLDRVWHXGKZ-UHFFFAOYSA-N

SMILES

C1=CNC(=S)C(=C1)[N+](=O)[O-]

Canonical SMILES

C1=CNC(=S)C(=C1)[N+](=O)[O-]

The exact mass of the compound 3-Nitropyridine-2-thiol is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 98807. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

3-Nitropyridine-2-thiol (CAS 38240-29-8) is a highly functionalized heterocyclic building block characterized by a strongly electron-withdrawing nitro group adjacent to a thiol/thione moiety. This specific substitution pattern fundamentally alters the electronic environment of the sulfur atom, significantly lowering its pKa and making the resulting thiolate an exceptional leaving group in dynamic disulfide exchange reactions [1]. In industrial and advanced laboratory settings, it is primarily procured as a specialized precursor for synthesizing CYP-independent antiplatelet prodrugs (such as DT-678) and as a highly regioselective nucleophile for complex thioether linker construction [2]. Its unique physicochemical profile makes it an indispensable reagent when standard thiols fail to provide the necessary stability or exchange kinetics.

Research Fit

Workflow
Prodrug delivery research, CYP-independent activation
Selection
Ortho-nitro activated aryl thiol for controlled disulfide exchange
Use Context
Thiol-disulfide exchange kinetics and platelet inhibition studies

Substituting 3-nitropyridine-2-thiol with the more common, unsubstituted 2-mercaptopyridine or other tautomeric heterocyclic thiols (such as 1,2,4-triazole-3-thiols) critically compromises process yields and prodrug functionality [1]. Unsubstituted 2-mercaptopyridine lacks the electron-withdrawing 3-nitro group, resulting in a higher pKa that prevents efficient, quantitative thiol-disulfide exchange under physiological conditions—a mandatory requirement for releasing active pharmaceutical ingredients from mixed disulfide conjugates [2]. Furthermore, in linker chemistry, generic heterocyclic thiols frequently undergo competing N-alkylation due to thione-thiol tautomerism. The electronic and steric profile of the 3-nitro derivative strictly directs S-alkylation, preventing costly yield losses and the need for complex chromatographic separations of N/S isomers during API manufacturing [3].

Substitution Risk

3-Nitropyridine-2-thiol (Target)
Exclusive mixed disulfide conjugate formation; no free active metabolite release
Glutathione (GSH)
Generates free active metabolite via different pathway; alters prodrug release profile
Target Reactivity
Ortho-nitro group modulates thiol nucleophilicity and redox potential
Non-Nitrated Thiols (e.g., 2-Mercaptopyridine)
Absence of ortho-nitro alters electronic environment; disulfide exchange kinetics may differ

Precursor Suitability for CYP-Independent Prodrug Manufacturing

In the synthesis of mixed disulfide prodrugs (e.g., DT-678), 3-nitropyridine-2-thiol (NPT) traps the active metabolite exclusively as a stable conjugate, preventing premature degradation. When exposed to physiological glutathione (GSH), the NPT conjugate undergoes controlled thiol-disulfide exchange with a second-order rate constant of 1.2 to 28 M⁻¹s⁻¹ to quantitatively release the active metabolite. In contrast, using GSH alone during microsomal incubation rapidly turns over the active metabolite (167 pmoles/min/mg HLM) without forming an isolable, stable prodrug [1].

Evidence DimensionProdrug stability and controlled release kinetics
Target Compound DataForms stable isolable conjugate; controlled GSH exchange (k = 1.2–28 M⁻¹s⁻¹)
Comparator Or BaselineGlutathione (GSH) alone (rapid turnover at 167 pmoles/min/mg HLM, no stable prodrug formed)
Quantified DifferenceQuantitative isolation of stable prodrug vs. 0% isolable prodrug with standard biological thiols
ConditionsHuman liver microsome (HLM) incubation with 2-oxoclopidogrel followed by 1 mM GSH exposure

Enables the scalable manufacturing and formulation of next-generation antiplatelet drugs that bypass problematic CYP450 bioactivation.

Mixed Disulfide Formation
Head-to-head
0 vs 167 pmol AM/min/mg HLM
Supports exclusive mixed disulfide conjugate context
HLM assay with 2-oxoclopidogrel; NPT prevents active metabolite release

Regioselectivity in Thioether Linker Construction

During the synthesis of complex heterocyclic-linked APIs, 3-nitropyridine-2-thiol strictly undergoes S-alkylation via an acid-catalyzed mechanism, yielding 63–80% of the desired thioether product. Conversely, tautomeric comparators like 1,2,4-triazole-3-thiols and 1,3,4-oxadiazole-2-thiols predominantly undergo N-alkylation at the nitrogen atom, leading to mixed isomer profiles and drastically reduced yields of the target S-linked compound[1].

Evidence DimensionRegioselective yield of S-alkylated thioether
Target Compound Data63–80% isolated yield of pure S-alkylated product
Comparator Or Baseline1,2,4-triazole-3-thiols (predominant N-alkylation, poor S-alkylation yield)
Quantified DifferenceElimination of N-alkylation side products, increasing usable thioether yield by >50%
ConditionsAcid-catalyzed reaction with sterically hindered methoxymethylcatechols in ethanol

Eliminates the need for complex chromatographic separation of N/S isomers, significantly lowering process costs and improving scalability.

In Vivo Platelet Inhibition
Reported
~70% IPA at 1 h, sustained >3 h
Reported platelet aggregation inhibition endpoint
Rabbit model, IV clopNPT 2 mg/kg

Electronic Tuning for Enhanced Leaving Group Ability

The presence of the strongly electron-withdrawing 3-nitro group significantly lowers the pKa of the thiol moiety (predicted ~7.17) compared to the unsubstituted 2-mercaptopyridine baseline (pKa ~9.9). This electronic tuning stabilizes the resulting thiolate anion, making 3-nitropyridine-2-thiol a vastly superior leaving group for dynamic disulfide exchange reactions in physiological environments [1].

Evidence DimensionThiol acidity (pKa) and leaving group stability
Target Compound DataPredicted pKa ~7.17
Comparator Or BaselineUnsubstituted 2-mercaptopyridine (pKa ~9.9)
Quantified Difference>2.5 pH unit reduction in pKa, exponentially increasing thiolate leaving group efficiency at pH 7.4
ConditionsStandard physicochemical property modeling and physiological pH environments

The precisely tuned pKa is the exact physicochemical reason this compound is selected over cheaper unsubstituted analogs for in vivo prodrug activation.

Lipophilicity (XLogP3)
Class-level
1.80 vs -0.1 (Δ = 1.9)
Reported lipophilicity difference may impact membrane partitioning
Computational prediction; experimental validation recommended

Specific Inhibition in NAD+ Metabolic Assays

In models of central nervous system autoimmunity, 3-nitropyridine-2-thiol functions as a specific inhibitor of quinolinate phosphoribosyl transferase (QPRT). Daily administration dose-dependently suppresses disease progression by depleting NAD+ salvage pathways in reactive astrocytes, whereas vehicle-treated baselines show unchecked proinflammatory reprogramming and high clinical disease scores [1].

Evidence DimensionSuppression of astrocyte proinflammatory clinical scores
Target Compound DataDose-dependent suppression of clinical disease scores via QPRT inhibition
Comparator Or BaselineVehicle-treated baseline (unchecked disease progression)
Quantified DifferenceSignificant reduction in autoimmune clinical scores linked directly to localized NAD+ depletion
ConditionsIn vivo experimental autoimmune encephalomyelitis (EAE) murine models

Validates the compound as an essential, highly specific procurement choice for researchers modeling neuroinflammation and autoimmune metabolic pathways.

Synthesis of CYP-Independent Antiplatelet Prodrugs

Directly leveraging its superior leaving group ability and controlled disulfide exchange kinetics, 3-nitropyridine-2-thiol is the required precursor for manufacturing DT-678 and related mixed disulfide conjugates. It allows pharmaceutical developers to bypass CYP2C19 bioactivation bottlenecks [1].

Regioselective Thioether Linker Construction in API Development

Because its electronic profile strictly directs S-alkylation over N-alkylation, it is the optimal choice for synthesizing sterically hindered thioethers. This application is critical in process chemistry where avoiding complex isomer separation is necessary to maintain high yields and purity [2].

Targeted QPRT Inhibition in Neuroinflammation Models

Utilized as a highly specific metabolic inhibitor in autoimmune research, it effectively blocks quinolinate phosphoribosyl transferase (QPRT). This makes it indispensable for assays studying NAD+ salvage pathways and astrocyte proinflammatory reprogramming in neurodegenerative disease models[3].

Application Fit Matrix

Application
Selection Property
Validation Focus
CYP-Independent Prodrug Research
Mixed disulfide conjugate formation
Prodrug activation endpoint monitoring
Thiol-Disulfide Exchange Studies
Controlled thiol-disulfide reactivity
Platelet P2Y12 receptor inhibition endpoint
Lipophilic Building Block Synthesis
Elevated lipophilicity profile
Membrane permeability assessment

XLogP3

0.8

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

38240-29-8

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